molecular formula C10H20N4O B12564425 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide CAS No. 144054-80-8

9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide

Katalognummer: B12564425
CAS-Nummer: 144054-80-8
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: SCYHJHARCBAXSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Amino-3,7-dimethyl-3,7-diazabicyclo[331]nonane-9-carboxamide is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carboxylic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction may be catalyzed by an acid or base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to its natural ligand, leading to increased synaptic transmission. This modulation occurs through binding to specific sites on the receptor, which stabilizes its active conformation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the carboxamide group in 9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. This functional group allows for specific interactions with biological targets and contributes to its potential therapeutic applications .

Eigenschaften

CAS-Nummer

144054-80-8

Molekularformel

C10H20N4O

Molekulargewicht

212.29 g/mol

IUPAC-Name

9-amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide

InChI

InChI=1S/C10H20N4O/c1-13-3-7-5-14(2)6-8(4-13)10(7,12)9(11)15/h7-8H,3-6,12H2,1-2H3,(H2,11,15)

InChI-Schlüssel

SCYHJHARCBAXSA-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2CN(CC(C1)C2(C(=O)N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.